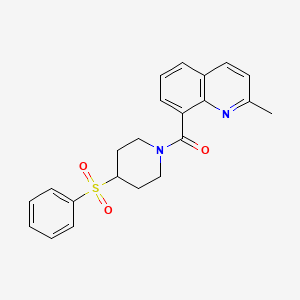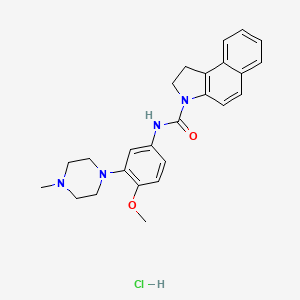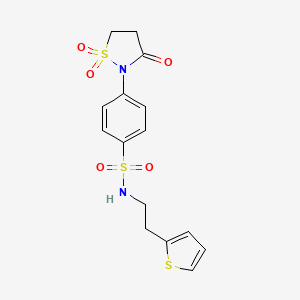
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine, also known as FDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. FDP is a member of the imidazole family, which is known for its diverse biological activities. In
Scientific Research Applications
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to exhibit potent activity against various cancer cell lines, including breast, colon, and lung cancer. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising feature for its potential use as an anticancer agent. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative disorders.
Biochemical and Physiological Effects:
4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and neuroprotective effects. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its potential use as an anticancer agent. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine has been shown to protect neurons from oxidative stress and other forms of cellular damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for anticancer drug development. 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine is also relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab. However, one limitation of using 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Future Directions
There are several potential future directions for research on 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine. One area of interest is the development of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine-based anticancer drugs with improved potency and selectivity. Another area of interest is the exploration of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine's potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine and its potential side effects in vivo.
Synthesis Methods
The synthesis of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine involves the reaction of 3-fluoroaniline with 2-bromo-4,5-dimethylimidazole in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The yield of 4-(3-Fluorophenyl)-1,5-dimethylimidazol-2-amine can be improved by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration.
properties
IUPAC Name |
4-(3-fluorophenyl)-1,5-dimethylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-7-10(14-11(13)15(7)2)8-4-3-5-9(12)6-8/h3-6H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSHKHWMPSPKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)N)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2890661.png)
![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)
![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)
![1-{1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2890675.png)
